Superior Cytotoxicity in NSCLC: Effusanin B vs. Clinical Standard Etoposide
In a direct in vitro comparison against A549 human non-small-cell lung cancer cells, Effusanin B demonstrated superior cytotoxic potency compared to the clinically used chemotherapeutic agent, etoposide. The 50% growth inhibitory concentration (IC50) for Effusanin B was 10.7 µM, whereas etoposide required a 54% higher concentration at 16.5 µM to achieve the same effect [1]. This head-to-head data establishes Effusanin B's enhanced efficacy in this specific cancer model.
| Evidence Dimension | In vitro cytotoxicity (IC50) against A549 NSCLC cells |
|---|---|
| Target Compound Data | 10.7 µM |
| Comparator Or Baseline | Etoposide: 16.5 µM |
| Quantified Difference | Effusanin B is 1.54-fold more potent (lower IC50) than etoposide. |
| Conditions | A549 human non-small-cell lung cancer cell line; CCK-8 assay; 48h treatment. |
Why This Matters
This direct comparison quantifies a 1.54-fold potency advantage over a standard-of-care chemotherapy, providing a strong rationale for selecting Effusanin B over both clinical standards and other experimental compounds for NSCLC-focused research programs.
- [1] Hou, J.; Li, Y.; Xing, H.; Cao, R.; Jin, X.; Xu, J.; Guo, Y. Effusanin B Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis. Molecules 2023, 28, 7682. DOI: 10.3390/molecules28237682 View Source
